3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
The compound “3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains two chlorobenzyl groups attached to a pyrimidoindolone core. Chlorobenzyl groups are aromatic rings with a chlorine atom and a benzyl group . Pyrimidoindolone is a type of heterocyclic compound that contains both pyrimidine and indolone rings.
Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthesis of 5H-pyrimido[5,4-b]indole derivatives explores reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides. These reactions form compounds that undergo further modifications, such as alkylation, indicating the versatility and potential for chemical manipulation of related compounds (Shestakov et al., 2009).
Potential Biological and Pharmaceutical Applications
While the specific compound was not directly studied for biological or pharmaceutical applications, related research on pyrimidoindole and thiazolopyrimidine derivatives has shown that these compounds possess significant biological activities. For instance, certain thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities, revealing moderate activity at specific dosages compared to standard drugs (Tozkoparan et al., 1999). This suggests that structurally similar compounds might also hold therapeutic potential worth exploring.
Antitumor Properties
Synthesis and testing of some 5H-pyrimido[4,3-b]benzo[e]- and -benzo[g]indoles have indicated promising antineoplastic properties. These compounds were evaluated for antitumor activity in vitro and in vivo, showing that derivatives of the pyrimidoindole framework might offer new avenues for cancer treatment research (Nguyen et al., 1990).
Synthesis Methodologies
The compound belongs to a class of chemicals for which various synthetic routes have been developed, enhancing the accessibility of these molecules for further studies. For example, one-pot synthesis techniques for heterocyclic beta-chlorovinyl aldehydes demonstrate methods to efficiently produce structurally related compounds, which could be adapted for the synthesis of 3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (Majo & Perumal, 1996).
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-[(3-chlorophenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O/c25-18-8-5-6-16(12-18)13-29-21-11-4-2-9-19(21)22-23(29)24(30)28(15-27-22)14-17-7-1-3-10-20(17)26/h1-12,15H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRUWUYKEDJDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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